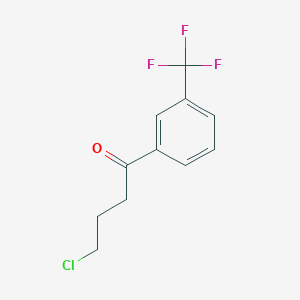

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Description

BenchChem offers high-quality 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3O/c12-6-2-5-10(16)8-3-1-4-9(7-8)11(13,14)15/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPWQPQBYIJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594133 | |

| Record name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166312-46-5 | |

| Record name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Trifluoromethylphenyl Ketone Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, and among the most impactful fluorinated motifs is the trifluoromethylphenyl ketone (TFMK). The potent electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent ketone, rendering it a highly reactive yet tunable functional group. This unique chemical characteristic underpins the diverse and potent biological activities exhibited by the TFMK class of compounds. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of trifluoromethylphenyl ketones, delving into their mechanisms of action across anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains. We will explore the causality behind experimental designs for evaluating these activities and provide detailed, field-proven protocols for their assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.

The Chemical Rationale: Why Trifluoromethylphenyl Ketones are Biologically Active

The trifluoromethyl group (-CF3) is a bioisostere of the methyl group, yet it possesses profoundly different electronic properties. Its strong inductive effect withdraws electron density from the neighboring carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity is the key to the biological activity of TFMKs. Many enzymes, particularly hydrolases such as proteases and esterases, utilize a nucleophilic residue (e.g., serine, cysteine, or threonine) in their active site to catalyze the cleavage of substrate bonds. The electrophilic carbonyl of a TFMK can act as a "warhead," forming a stable, often reversible, covalent adduct with these nucleophilic residues, thereby inhibiting enzyme function. This mechanism mimics the transition state of the natural enzymatic reaction, leading to potent and often highly specific inhibition.

Furthermore, the lipophilicity of the trifluoromethyl group can enhance the cell permeability and metabolic stability of a molecule, improving its pharmacokinetic profile and overall drug-like properties. The phenyl ring provides a versatile scaffold for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity.

Anticancer Activity: Exploiting Cellular Dependencies

Trifluoromethylphenyl ketones have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes that are dysregulated in cancer.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which TFMKs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be triggered through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some TFMKs have been shown to induce the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

Additionally, TFMKs can induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of TFMK compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| α-Trifluoromethyl chalcones | PC-3 (Prostate) | 0.14 - 0.28 | [1] |

| Trifluoromethyl thioxanthone derivatives | HeLa (Cervical) | 0.0878 | [2] |

| Trifluoromethyl acyloins | HL-60 (Leukemia) | 21 - 119 | [3] |

| Trifluoromethyl acyloins | HSC-2 (Oral Squamous) | 30 - 223 | [3] |

| Trifluoromethyl acyloins | HSC-3 (Oral Squamous) | 33 - 108 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the TFMK compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4]

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[5] TFMKs have emerged as potent anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of COX-2 and the NF-κB Pathway

A major target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[6] Several TFMKs have been shown to be potent and selective inhibitors of COX-2.[6][7]

Another critical inflammatory signaling pathway is the nuclear factor-kappa B (NF-κB) pathway.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2.[8] Some TFMKs can inhibit the NF-κB pathway, thereby dampening the inflammatory response.[9]

Caption: The NF-κB signaling pathway and potential inhibition by TFMKs.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of TFMKs can be assessed by measuring their ability to inhibit COX-2 activity or to suppress the production of inflammatory mediators in cell-based assays.

| Compound | Assay | IC50 | Reference |

| Trifluoromethyl hydrazone (F26) | NO release in RAW264.7 cells | 4.55 ± 0.92 µM | [6] |

| Trifluoromethyl thioxanthone derivative | COX-2 Inhibition | 6.5 - 27.4 nM | [2] |

| Diaryl-1,2,4-triazine-3-yl-thioacetate | COX-2 Inhibition | 10.1 µM | [7] |

| Celecoxib (Reference Drug) | COX-2 Inhibition | 0.1 µM | [7] |

Experimental Protocol: COX-2 Inhibition Assay

This protocol describes a common method for measuring the peroxidase activity of COX-2.

Principle: The peroxidase activity of COX-2 is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a solution of hemin in the assay buffer.

-

Prepare a solution of TMPD in the assay buffer.

-

Prepare a solution of arachidonic acid (the substrate) in ethanol.

-

Prepare dilutions of the TFMK test compounds and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent.

-

-

Assay Procedure:

-

To a 96-well plate, add the assay buffer, hemin solution, and COX-2 enzyme.

-

Add the TFMK test compound or inhibitor control to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately begin monitoring the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

-

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. TFMKs have shown promise in this area, with activity against a range of bacteria and fungi.

Mechanism of Action: Disruption of Cellular Processes

The precise mechanisms of antimicrobial action for TFMKs are still being elucidated, but they are thought to involve the disruption of essential cellular processes. Their electrophilic nature likely allows them to react with and inhibit key enzymes involved in microbial metabolism, cell wall synthesis, or DNA replication. Some studies suggest that TFMKs may also disrupt the proton motive force across the bacterial cell membrane, leading to a loss of cellular energy and ultimately cell death.[10]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of TFMKs is typically determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl ketone derivatives | Bacillus megaterium | Potent activity | [10] |

| Trifluoromethyl ketone derivatives | Corynebacterium michiganese | Potent activity | [10] |

| 1-(2-benzoxazoyl)-3,3,3-trifluoro-2-propanone | Escherichia coli | Active | [10] |

| 1-(2-benzoxazoyl)-3,3,3-trifluoro-2-propanone | Yeasts | Active | [10] |

| 5-Trifluoromethyl-2-formylphenylboronic Acid | Bacillus cereus | Lower than Tavaborole | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[12][13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that inhibits growth.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

In a 96-well microtiter plate, prepare a two-fold serial dilution of the TFMK compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the standardized microbial suspension.

-

Include a growth control well (no compound) and a sterility control well (no inoculum).

-

-

Incubation:

-

Incubate the plate under appropriate conditions for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the TFMK compound at which there is no visible growth.

-

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. There is a growing body of evidence to suggest that TFMKs may possess neuroprotective properties.

Mechanism of Action: Combating Oxidative Stress and Modulating Cellular Pathways

The brain is particularly vulnerable to oxidative stress, which is implicated in the pathogenesis of many neurodegenerative diseases. Ketone bodies, which share a structural similarity with TFMKs, have been shown to have neuroprotective effects by reducing oxidative stress and improving mitochondrial function.[14] It is hypothesized that TFMKs may act through similar mechanisms.

Furthermore, some TFMKs may modulate signaling pathways that are crucial for neuronal survival and function. For example, they may inhibit enzymes that contribute to neuroinflammation or activate pathways that promote neuronal resilience. The potential for TFMKs to act as histone deacetylase (HDAC) inhibitors is also an area of active investigation, as HDAC inhibitors have shown promise in preclinical models of neurodegenerative diseases.[14]

Preclinical Evidence

While research in this area is still emerging, preliminary studies in animal models of Alzheimer's and Parkinson's disease have suggested that ketogenic diets and ketone bodies can improve cognitive and motor function.[15][16][17] Further investigation into the specific effects of TFMKs in these models is warranted.

High-Throughput Screening for Novel TFMK-Based Inhibitors

The discovery of novel TFMK-based bioactive compounds can be accelerated through high-throughput screening (HTS) campaigns. A typical HTS workflow for identifying enzyme inhibitors is depicted below.

Caption: A generalized workflow for high-throughput screening of TFMK-based enzyme inhibitors.

Conclusion and Future Perspectives

Trifluoromethylphenyl ketones represent a privileged scaffold in drug discovery, with a remarkable breadth of biological activities. Their unique chemical properties, tunable reactivity, and favorable pharmacokinetic attributes make them attractive candidates for the development of novel therapeutics for a wide range of diseases. The continued exploration of their mechanisms of action, coupled with advances in synthetic chemistry and high-throughput screening, will undoubtedly unlock the full therapeutic potential of this versatile class of compounds. As our understanding of the complex cellular pathways underlying disease deepens, the rational design of next-generation TFMKs holds immense promise for addressing unmet medical needs.

References

- Atjanasuppat, K., et al. (2009). In vitro screening for anticancer activity of principal anacardic acids from the shell of Semecarpus anacardium. Phcog Res, 1(4), 230-235.

- Fujita, K., et al. (2021).

- Gilmore, T. D. (2006). The NF-κB signaling pathway in inflammation.

- Han, Y., et al. (2022). Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2. Frontiers in Immunology, 13, 936809.

- Hancock, R. E. W. (2001).

- He, Y., et al. (2021). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Advances, 11(53), 33363-33373.

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.

- Li, Y., et al. (2024). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. Bioorganic Chemistry, 148, 107453.

- Phillips, M. C. L., et al. (2023). Ketogenic therapies in Parkinson's disease, Alzheimer's disease, and mild cognitive impairment. Nutrition, 117, 112222.

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 . MIC Values of TF Compounds (1-8) on P. vulgaris Strain. Retrieved from [Link]

- Chen, Y., et al. (2016). High Throughput Enzyme Inhibitor Screening by Functionalized Magnetic Carbonaceous Microspheres and Graphene Oxide-Based MALDI-TOF-MS. Analytical Chemistry, 88(17), 8825-8831.

- Badiee, M. S., et al. (2023). Anti-inflammatory and Antioxidant Effects of Ketotifen Against Gentamicin-Induced Hepatotoxicity Through NF-κB Pathway Suppression. Jundishapur Journal of Natural Pharmaceutical Products, 18(1), e133499.

-

National Center for Biotechnology Information. (n.d.). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. Retrieved from [Link]

- Wang, X., et al. (2017). Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones. Chinese Journal of Organic Chemistry, 37(1), 53-65.

- Kádár, Z., et al. (2007). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Journal of antimicrobial chemotherapy, 59(4), 655-660.

-

World Organisation for Animal Health. (2022). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

- Hasan-Olive, M. M., et al. (2023). Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(24), 17399.

- Sakagami, H., et al. (2008). Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. Anticancer Research, 28(5B), 2933-2937.

-

Typeset. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

- Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17742-17777.

- Ozimiński, W. P., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(4), 856.

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

- Mattson, M. (2022). Boosting ketone levels for brain function: human studies. VJNeurology.

- Al-Masoudi, N. A., et al. (2023). The IC50 (nM) of inhibition activity of the synthesized compounds in a concentration range of (100–20000 nM) against Hela cells.

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Acevedo-Rocha, C. G., & Reetz, M. T. (2023). Super High-Throughput Screening of Enzyme Variants by Spectral Graph Convolutional Neural Networks.

- CLYTE Technologies. (2023).

- Coenen, H. H., et al. (2008). IC 50 (COX-1) and IC 50 (COX-2) values for compound 3a.

- Youm, Y. H., et al. (2022). Short Term Isocaloric Ketogenic Diet Modulates NLRP3 Inflammasome Via B-hydroxybutyrate and Fibroblast Growth Factor 21. Frontiers in Immunology, 13, 868832.

- Siodla, T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 844.

- Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application.

- National Center for Biotechnology Information. (2012). Cell Viability Assays - Assay Guidance Manual.

- Al-Masoudi, N. A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(23), 7808.

- Lipniacki, T., et al. (2023). A plausible identifiable model of the canonical NF-κB signaling pathway.

- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- da Silva, J. L., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 999684.

- Deuther-Conrad, W., et al. (2018).

- Włodarek, D. (2019). Role of Ketogenic Diets in Neurodegenerative Diseases (Alzheimer's Disease and Parkinson's Disease). Nutrients, 11(1), 169.

- Qiu, H., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 5(31), 19376-19395.

- Douglas, J. J., & Stephenson, C. R. J. (2019). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals.

- Gu, H., et al. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 11(12), 2067-2072.

-

ResearchGate. (n.d.). Ki values of trifluoromethyl ketones and alcohol. Retrieved from [Link]

- BenchChem. (2023).

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

- Krikorian, R., et al. (2022). Ketogenic interventions in mild cognitive impairment, Alzheimer's disease, and Parkinson's disease: A systematic review and critical appraisal. Frontiers in Aging Neuroscience, 14, 980424.

-

Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

Sources

- 1. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

- 4. atcc.org [atcc.org]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. protocols.io [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. Ketogenic therapies in Parkinson's disease, Alzheimer's disease, and mild cognitive impairment: An integrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Ketogenic interventions in mild cognitive impairment, Alzheimer's disease, and Parkinson's disease: A systematic review and critical appraisal [frontiersin.org]

Physical and chemical characteristics of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

An In-Depth Technical Guide to 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one for Advanced Research Applications

Introduction

4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one is a substituted butyrophenone of significant interest to the fields of medicinal chemistry and drug development. Its molecular architecture is distinguished by three key features: a butyrophenone core, a reactive terminal alkyl chloride, and a meta-substituted trifluoromethyl (CF3) group on the phenyl ring. This combination makes the compound a highly versatile synthetic intermediate for the creation of novel chemical entities. The trifluoromethyl group, in particular, is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this compound, designed for researchers and scientists engaged in advanced chemical synthesis and pharmaceutical discovery.

Section 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its application in a laboratory setting. Below are the key identifiers and computed properties for 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one.

Chemical Structure

Caption: 2D structure of 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one.

Physicochemical Data

The following table summarizes the key physical and chemical properties. Note that while experimental data for this specific isomer is limited in public databases, many properties can be reliably computed or inferred from closely related analogs.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | - |

| Molecular Formula | C₁₁H₁₀ClF₃O | Computed |

| Molecular Weight | 250.64 g/mol | Computed |

| CAS Number | 335-55-7 | CAS Common Chemistry |

| Boiling Point | 304.1°C at 760 mmHg (estimated for 2-CF3 isomer) | [2] |

| Density | 1.26 g/cm³ (estimated for 2-CF3 isomer) | [2] |

| Flash Point | 137.7°C (estimated for 2-CF3 isomer) | [2] |

| XLogP3-AA | 3.5 (estimated) | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 1 | Computed |

| Rotatable Bond Count | 5 | Computed |

Section 2: The Role of Key Structural Motifs in Drug Design

The structure of 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one is not arbitrary; it is a scaffold rich with features deliberately exploited in modern medicinal chemistry.

-

The Butyrophenone Core: This scaffold is a classic pharmacophore, most famously associated with a class of antipsychotic drugs that act as dopamine receptor antagonists. The four-carbon chain provides an optimal spacer length to connect the aromatic ring to other pharmacophoric elements, often a basic amine introduced via substitution of the terminal chloride.

-

The Trifluoromethyl Group: The incorporation of a CF₃ group is a cornerstone of modern drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[1]

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of the aromatic ring, which can enhance membrane permeability and access to targets within the central nervous system.

-

Receptor Binding: The group's size and electrostatic profile can lead to new, favorable interactions within a target's binding pocket, potentially increasing potency and selectivity.

-

-

The Terminal Alkyl Chloride: This functional group is the primary reactive handle for synthetic elaboration. It is an excellent electrophile for nucleophilic substitution reactions, allowing for the straightforward introduction of amines, azides, thiols, and other nucleophiles to build molecular complexity and explore structure-activity relationships (SAR).

Section 3: Synthesis and Reactivity

Recommended Synthetic Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of 3-(trifluoromethyl)benzene with 4-chlorobutyryl chloride.

Reaction: 3-(Trifluoromethyl)benzene + 4-Chlorobutyryl chloride --(AlCl₃)--> 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE). Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0°C.

-

Substrate Addition: Add 3-(trifluoromethyl)benzene (1.2 equivalents) dropwise, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water. All reagents and equipment must be scrupulously dry to prevent decomposition of the catalyst.

-

Lewis Acid Catalyst: AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the electron-rich (despite the deactivating CF₃ group) aromatic ring.

-

Controlled Temperature: The reaction is exothermic. Low-temperature addition is crucial to prevent side reactions, such as polysubstitution or rearrangement of the alkyl chain.

-

Acidic Quench: The acidic workup ensures that the aluminum salts are fully protonated and partitioned into the aqueous phase, facilitating their removal from the organic product.

Synthetic Workflow and Downstream Potential

The true value of 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one lies in its potential as a synthetic intermediate.

Caption: Synthetic utility of the target compound as a key intermediate.

Section 4: Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show three distinct signals in the aliphatic region corresponding to the three methylene groups of the butyl chain, likely appearing as triplets or multiplets between 2.0 and 3.8 ppm. The aromatic region (7.5-8.2 ppm) would display complex multiplets corresponding to the four protons on the substituted benzene ring.

-

¹³C NMR: A signal for the carbonyl carbon would be expected around 197-199 ppm. The carbon of the CF₃ group would appear as a quartet due to C-F coupling. The aliphatic carbons would resonate between 25 and 45 ppm.

-

¹⁹F NMR: A sharp singlet would be observed, characteristic of the single CF₃ group.

-

IR Spectroscopy: Key absorption bands would include a strong stretch around 1690 cm⁻¹ for the aromatic ketone (C=O) and strong C-F stretching bands in the 1350-1100 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed. A characteristic fragmentation pattern would be the McLafferty rearrangement and cleavage of the chloropropyl side chain.

Section 5: Safety, Handling, and Storage

Although a specific safety data sheet for the 3-trifluoromethyl isomer is not widely available, data from related compounds like 4-chlorobutyrophenone and the 2-trifluoromethyl isomer suggest the following precautions.[2][3]

Hazard Identification (Inferred)

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[2]

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, bases, and moisture.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 253533, 4-Chlorobutyrophenone; [cited 2026 Jan 22]. Available from: [Link]

-

Gaspar, B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(7), 652. Available from: [Link]

Sources

Methodological & Application

Application Note: A Multi-Modal Approach to the Analytical Characterization of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane, a key intermediate in various synthetic pathways. A suite of orthogonal analytical techniques is detailed, including chromatographic and spectroscopic methods, to ensure unambiguous identification, purity assessment, and structural confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them, in alignment with principles of analytical method validation.

Introduction

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is an aromatic ketone containing both chloro and trifluoromethyl functional groups. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Accurate and robust analytical characterization is paramount to guarantee the quality, consistency, and safety of downstream products. This involves confirming the chemical identity, quantifying the purity, and identifying any process-related impurities or degradants.

This guide presents a multi-modal strategy, leveraging the strengths of different analytical techniques to build a complete profile of the molecule. We will cover High-Performance Liquid Chromatography (HPLC) for purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis and identity confirmation, and spectroscopic techniques (NMR, FTIR) for definitive structural elucidation.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀ClF₃O | (Calculated) |

| Molecular Weight | 250.64 g/mol | (Calculated) |

| Appearance | Expected to be an off-white to yellowish solid or oil | General knowledge of similar aromatic ketones[1] |

| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane); Poorly soluble in water | Inferred from structure |

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for separating the target analyte from impurities, making them ideal for quantitative purity analysis.[2][3]

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: Reversed-phase HPLC is the premier method for assessing the purity of non-volatile organic compounds. The trifluoromethylphenyl group provides a strong chromophore, making UV detection highly sensitive. This method separates compounds based on their hydrophobicity, effectively resolving the main component from potential starting materials, by-products, or degradants.

Experimental Protocol:

| Parameter | Recommended Condition | Rationale |

| Instrument | HPLC system with UV/PDA Detector | Standard for pharmaceutical analysis.[2][4] |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for the ketone. |

| Mobile Phase B | Acetonitrile | Common, effective organic modifier for reversed-phase. |

| Gradient | 0-20 min: 40% to 95% B; 20-25 min: 95% B; 25.1-30 min: 40% B | A gradient elution ensures elution of both polar and non-polar impurities.[4] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | 254 nm | A common wavelength for aromatic compounds. A PDA detector can be used to assess peak purity. |

| Injection Vol. | 10 µL | |

| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. | Acetonitrile is a strong solvent and is compatible with the mobile phase. |

System Suitability Test (SST): Before sample analysis, the system's performance must be verified. This is a core tenet of self-validating protocols.

-

Procedure: Inject the standard solution five times consecutively.

-

Acceptance Criteria:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Workflow for HPLC Purity Analysis

Caption: HPLC analysis workflow from preparation to reporting.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[5][6] It is particularly useful for detecting residual solvents from the synthesis or halogenated impurities.[7][8] The mass spectrometer provides molecular weight information and a characteristic fragmentation pattern, which serves as a chemical fingerprint for identity confirmation.

Experimental Protocol:

| Parameter | Recommended Condition | Rationale |

| Instrument | GC system with a Mass Selective Detector (MSD) | Standard for definitive identification. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A low-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |

| Inlet Temp. | 250 °C | Ensures complete volatilization of the sample. |

| Oven Program | Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Temperature program allows for separation of compounds with different boiling points. |

| MS Source Temp. | 230 °C | |

| MS Quad Temp. | 150 °C | |

| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |

| Scan Range | 40 - 450 m/z | Covers the expected mass of the parent ion and key fragments. |

| Sample Prep. | Dilute the sample from the HPLC preparation further with Dichloromethane to ~100 µg/mL. |

Data Interpretation: The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 250. The presence of chlorine will be indicated by an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak. Key fragments would likely arise from cleavage alpha to the carbonyl group and loss of the chlorobutyl chain.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecule's chemical structure and functional groups.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful tool for unambiguous structural elucidation of organic compounds.[10] By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, the exact connectivity of the molecule can be determined.

Sample Preparation Protocol:

-

Accurately weigh 10-20 mg of the sample.

-

Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (δ 7.5-8.5 ppm): Multiple signals (singlets, doublets, triplets) corresponding to the four protons on the trifluoromethyl-substituted benzene ring.

-

Aliphatic Region (δ 2.0-3.8 ppm): Three distinct signals corresponding to the three methylene (-CH₂-) groups of the butane chain. The protons closest to the carbonyl and chlorine atoms will be the most downfield. Expect triplet-triplet-quintet splitting patterns.

-

-

¹³C NMR:

-

Carbonyl Carbon (δ ~195-200 ppm): A single signal for the ketone carbon.

-

Aromatic Carbons (δ ~120-140 ppm): Several signals for the benzene ring carbons, including a quartet for the carbon attached to the -CF₃ group due to C-F coupling.

-

Aliphatic Carbons (δ ~25-45 ppm): Three signals for the methylene carbons.

-

-

¹⁹F NMR:

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14] It is a rapid and simple technique for confirming the presence of key structural motifs.

Sample Preparation Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the spectrum.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretch[15] |

| ~2960-2850 | Aliphatic C-H | Stretch |

| ~1690 | Aromatic Ketone C=O | Stretch |

| ~1600, ~1450 | Aromatic C=C | Stretch[15] |

| ~1320 | C-F (of CF₃) | Stretch |

| ~1120 | C-F (of CF₃) | Stretch |

| ~750-650 | C-Cl | Stretch |

Overall Analytical Strategy

Caption: Integrated workflow for comprehensive sample analysis.

Analytical Method Validation Principles

Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[16][17][18]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants). This is demonstrated by analyzing blank, placebo, and spiked samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standards over a defined range (e.g., 50-150% of the target concentration).

-

Accuracy: The closeness of test results to the true value. Determined by applying the method to samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

-

Repeatability: Precision under the same operating conditions over a short interval.

-

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Conclusion

The characterization of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane requires a multi-faceted analytical approach. The combination of HPLC for quantitative purity assessment, GC-MS for identity and volatile analysis, and spectroscopic methods like NMR and FTIR for definitive structural confirmation provides a robust and reliable strategy. Each technique offers complementary information, and together they form a self-validating system that ensures a comprehensive understanding of the material's quality and identity, which is essential for its application in research and development.

References

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Kowalski, J. A., & Wherland, S. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 500-503. [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]

-

Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 32(8), 564-575. [Link]

-

Ho, S. S. H., & Yu, J. Z. (2024). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 15(1), 93. [Link]

-

Zhang, J. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Technologies Application Note. [Link]

-

Metz, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Singh, R., & Singh, A. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 10(4), 261-266. [Link]

-

Oasmaa, A., & Peacocke, C. (2010). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels, 24(12), 6563-6573. [Link]

-

Nilsson, U., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25, 21749–21758. [Link]

-

University of Arizona. (n.d.). 19Fluorine NMR. Analytical and Biological Mass Spectrometry Facility. [Link]

-

Letzel, T., et al. (2003). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1012(2), 141-150. [Link]

-

Mikart. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2). [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Socaci, S. A., et al. (2013). Analytical methods for the quantification of volatile aromatic compounds. Current Analytical Chemistry, 9(4), 587-598. [Link]

-

de la Torre, A., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 11(12), 981. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

- 1. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianjpr.com [asianjpr.com]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. biophysics.org [biophysics.org]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 17. fda.gov [fda.gov]

- 18. starodub.nl [starodub.nl]

Application Note: Structural Elucidation of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane using ¹H and ¹³C NMR Spectroscopy

Introduction

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise molecular structure is critical for its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural confirmation of such small organic molecules.[1] This application note provides a comprehensive guide to the assignment of the ¹H and ¹³C NMR spectra of this compound, detailing the experimental protocols and the rationale behind the spectral interpretation. The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the chemical shifts of the aromatic protons and carbons, making a detailed analysis essential for researchers in synthetic and medicinal chemistry.[2]

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the atoms of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane are numbered as follows:

Caption: Workflow for NMR-based structural confirmation.

Conclusion

This application note provides a detailed protocol and a predictive guide for the ¹H and ¹³C NMR spectral assignment of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane. The analysis highlights the influence of the chloro, carbonyl, and trifluoromethyl functional groups on the chemical shifts of the aliphatic and aromatic nuclei. By following the outlined experimental procedures and spectral interpretation logic, researchers can confidently confirm the structure of this important chemical intermediate, ensuring its identity and purity for subsequent applications in drug discovery and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515. [Link]

-

PubChem. "4-Chlorobutyryl chloride." Accessed January 23, 2026. [Link]

-

Dal Poggetto, G., et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." Metabolites 11.10 (2021): 650. [Link]

-

University of Oxford. "NMR Techniques in Organic Chemistry: a quick guide." Accessed January 23, 2026. [Link]

-

University of Regensburg. "Chemical shifts." Accessed January 23, 2026. [Link]

-

Master Organic Chemistry. "13C NMR - How Many Signals." Accessed January 23, 2026. [Link]

-

Oregon State University. "13C NMR Chemical Shift." Accessed January 23, 2026. [Link]

-

Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." Accessed January 23, 2026. [Link]

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Accessed January 23, 2026. [Link]

-

University of Calgary. "Interpreting C-13 NMR." Accessed January 23, 2026. [Link]

-

M. D. P. I. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Accessed January 23, 2026. [Link]

-

Springer Nature Experiments. "NMR Protocols and Methods." Accessed January 23, 2026. [Link]

-

Quora. "In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?" Accessed January 23, 2026. [Link]

Sources

The Strategic Utility of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane as a Versatile Precursor for Kinase Inhibitor Synthesis

Introduction: The Kinase Inhibitor Landscape and the Role of Key Building Blocks

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a pivotal role in cellular signal transduction pathways that govern cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][3] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling cascades.[2]

The efficacy and selectivity of a kinase inhibitor are intrinsically linked to its molecular architecture. Medicinal chemists, therefore, rely on a repertoire of versatile chemical building blocks that can be strategically employed to construct libraries of potential drug candidates. One such precursor of significant interest is 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane . This molecule embodies several key features that make it an attractive starting point for the synthesis of a diverse range of kinase inhibitors. The trifluoromethylphenyl moiety is a common motif in many approved kinase inhibitors, such as Sorafenib and Regorafenib, where it often contributes to favorable binding interactions within the hydrophobic regions of the kinase active site.[4][5] The chlorobutyl chain provides a reactive handle for the introduction of various functionalities through nucleophilic substitution, allowing for the exploration of different chemical spaces and the optimization of pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane as a precursor for the development of novel kinase inhibitors. We will detail the synthesis of this key intermediate, showcase its conversion to a more advanced building block, and provide a step-by-step protocol for the synthesis of a potent c-KIT kinase inhibitor, CHMFL-KIT-64, as a compelling example of its utility.[6]

Synthesis of the Precursor: 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

The synthesis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is readily achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the 4-chlorobutanoyl group onto the 3-(trifluoromethyl)benzene ring.[7][8][9][10]

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from 4-chlorobutanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich aromatic ring of 3-(trifluoromethyl)benzene then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired ketone product.

Diagram 1: Synthesis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane via Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation workflow for precursor synthesis.

Experimental Protocol: Synthesis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Trifluoromethyl)benzene | 146.11 | 14.6 g (11.9 mL) | 0.1 |

| 4-Chlorobutanoyl chloride | 141.00 | 15.5 g (12.2 mL) | 0.11 |

| Aluminum chloride (anhydrous) | 133.34 | 16.0 g | 0.12 |

| Dichloromethane (anhydrous) | 84.93 | 150 mL | - |

| Hydrochloric acid (conc.) | 36.46 | As needed | - |

| Ice | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add 4-chlorobutanoyl chloride (15.5 g, 0.11 mol) to the stirred suspension.

-

To this mixture, add a solution of 3-(trifluoromethyl)benzene (14.6 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane.

From Precursor to Advanced Intermediate: Synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid

While the chlorobutyl ketone precursor can be used directly in some synthetic routes, its conversion to the corresponding phenylacetic acid derivative, 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid , significantly broadens its applicability. This advanced intermediate is primed for amide bond formation, a cornerstone of many kinase inhibitor syntheses.[6] A common method for this transformation is the Willgerodt-Kindler reaction, which involves the reaction of the ketone with sulfur and a secondary amine, followed by hydrolysis.

Diagram 2: Conversion of Precursor to Phenylacetic Acid Intermediate

Caption: Willgerodt-Kindler reaction for intermediate synthesis.

Application in Kinase Inhibitor Synthesis: A Protocol for CHMFL-KIT-64

To exemplify the utility of the 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane precursor, we present a detailed protocol for the synthesis of CHMFL-KIT-64 , a potent and orally available inhibitor of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs).[6] This synthesis utilizes the 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid intermediate.

Signaling Pathway Context: The Role of c-KIT in Cancer

The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and maintenance of various cell types. Gain-of-function mutations in c-KIT are a primary driver of GISTs, leading to constitutive kinase activity and uncontrolled cell proliferation. CHMFL-KIT-64 is designed to inhibit this aberrant signaling.

Diagram 3: Simplified c-KIT Signaling Pathway and Inhibition

Caption: Inhibition of the c-KIT signaling pathway by CHMFL-KIT-64.

Experimental Protocol: Synthesis of CHMFL-KIT-64

This protocol is adapted from the work of Wu et al. (2019) and involves the coupling of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[6]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid | 254.59 |

| 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 296.32 |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.23 |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 |

| DMF (N,N-Dimethylformamide, anhydrous) | 73.09 |

Procedure:

-

To a solution of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid (1.1 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford CHMFL-KIT-64.

Characterization Data for CHMFL-KIT-64 (Representative):

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the quinoline, phenyl, and trifluoromethylphenyl rings, as well as the methoxy and methylene protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |

| HRMS | Calculation of the exact mass of the protonated molecular ion [M+H]⁺, confirming the elemental composition. |

Conclusion and Future Perspectives

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane stands out as a highly valuable and versatile precursor in the synthesis of kinase inhibitors. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its chlorobutyl chain offer medicinal chemists a powerful tool for the construction of diverse molecular scaffolds. The successful synthesis of the potent c-KIT inhibitor CHMFL-KIT-64 from this precursor underscores its practical utility in drug discovery programs. The strategic incorporation of the trifluoromethylphenyl moiety and the adaptable chlorobutyl linker provides a robust platform for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of the reactivity of this precursor is encouraged to unlock its full potential in the ongoing quest for novel therapeutics targeting the human kinome.

References

-

Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). MDPI. Retrieved from [Link]

-

Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). NIH. Retrieved from [Link]

-

Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ). (n.d.). ResearchGate. Retrieved from [Link]

- WO2010013159A1 - A process for the preparation of teriflunomide. (n.d.). Google Patents.

-

1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea. (n.d.). PubChem. Retrieved from [Link]

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.

-

Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019). PubMed. Retrieved from [Link]

-

Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. (2016). PubMed. Retrieved from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. (n.d.). Google Patents.

-

Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. (2015). PubMed. Retrieved from [Link]

- CN109503568B - Preparation method of dasatinib. (n.d.). Google Patents.

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). MDPI. Retrieved from [Link]

-

Modular Continuous Flow Synthesis of Imatinib and Analogues. (2019). DSpace@MIT. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (n.d.). ResearchGate. Retrieved from [Link]

- US6870067B2 - Process for the synthesis of trifluorophenylacetic acids. (n.d.). Google Patents.

- CA2886744A1 - Imatinib derivatives, their preparation and use to treat cancer and bacterial and viral infections. (n.d.). Google Patents.

-

Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (n.d.). NIH. Retrieved from [Link]

- CN101182306B - The synthetic method of the intermediate of fexofenadine. (n.d.). Google Patents.

-

Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]

-

Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. (2018). PubMed. Retrieved from [Link]

- CN103554099B - Preparation method of Dasatinib. (n.d.). Google Patents.

- US7700779B2 - Crystalline forms of fexofenadine and its hydrochloride. (n.d.). Google Patents.

-

Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. (n.d.). Semantic Scholar. Retrieved from [Link]

- US5925762A - Practical synthesis of urea derivatives. (n.d.). Google Patents.

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Lupine Publishers. Retrieved from [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2025). ResearchGate. Retrieved from [Link]

- CN106380441A - Synthetic method of fexofenadine intermediate. (n.d.). Google Patents.

-

Synthesis method of 2,4,5-trifluorophenylacetic acid. (2014). SciSpace. Retrieved from [Link]

- CN102351779A - Preparation method of fexofenadine intermediate. (n.d.). Google Patents.

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved from [Link]

Sources

- 1. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US7700779B2 - Crystalline forms of fexofenadine and its hydrochloride - Google Patents [patents.google.com]

- 4. jelsciences.com [jelsciences.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Chlorinated Ketone Compounds

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of chlorinated ketone compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. Chlorinated ketones are valuable synthetic intermediates, but their inherent reactivity and potential for instability can make purification a significant hurdle.

This resource is structured in a practical question-and-answer format to directly address common issues. We will delve into the underlying chemical principles to not only provide solutions but also empower you to troubleshoot effectively in your own laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Stability and Degradation

Question: My chlorinated ketone appears to be degrading during column chromatography on silica gel. What is causing this, and how can I prevent it?

Answer: This is a frequent challenge. The primary cause of degradation of chlorinated ketones on silica gel is the acidic nature of the silica surface. The Lewis acidic sites on silica can catalyze several decomposition pathways, including:

-

Enolization and Subsequent Reactions: The acidic protons on the silica surface can promote the formation of enolates, which can then undergo further reactions.

-

Elimination of HCl: For α-chloro ketones, the presence of acidic sites can facilitate the elimination of hydrogen chloride, leading to the formation of α,β-unsaturated ketones.

-

Hydrolysis: If there is residual water in the solvent or on the silica gel, it can lead to the hydrolysis of the chloro group, forming α-hydroxy ketones.

Troubleshooting Strategies:

-

Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your mobile phase and adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). This will passivate the acidic sites.

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.

-

Minimize Residence Time: A faster flow rate during chromatography can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.

-

Work at Low Temperatures: If possible, running the column in a cold room or with a jacketed column can help to slow down degradation reactions.

Question: I've noticed my purified chlorinated ketone turning dark upon storage. What is happening, and what are the best storage practices?

Answer: The discoloration of chlorinated ketones upon storage is often a sign of decomposition.[1] Several factors can contribute to this instability:

-

Light Sensitivity: Many organic molecules, including ketones, can be sensitive to light, which can initiate radical reactions or other degradation pathways.[1]

-

Trace Acidity: Residual acidic impurities from the synthesis or purification steps can catalyze decomposition over time.

-

Oxidation: Exposure to air can lead to oxidation, especially if the compound has other sensitive functional groups.

Recommended Storage Procedures:

-

Store in an Amber Vial: To protect the compound from light, always use amber-colored glass vials.

-

Store Under an Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere of nitrogen or argon to prevent oxidation.

-

Store at Low Temperatures: Storing the compound in a refrigerator or freezer can significantly slow down the rate of decomposition.

-

Ensure High Purity: The initial purity of the compound is critical for its stability. Even small amounts of impurities can act as catalysts for decomposition.[1]

Chromatographic Purification

Question: I am struggling to get good separation between my desired chlorinated ketone and a closely related impurity using normal-phase chromatography. What can I do?

Answer: Achieving good separation of closely eluting compounds requires careful optimization of your chromatographic conditions. Here's a systematic approach:

Troubleshooting Workflow for Poor Separation

Caption: A decision tree for troubleshooting poor chromatographic separation.

Detailed Steps:

-

Systematic Solvent Screening (TLC): Use Thin-Layer Chromatography (TLC) to efficiently screen different solvent systems. Create a solvent polarity gradient to find the optimal mobile phase composition. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

-